l-[-]-4-Hydroxy-1-methylproline
Description
L-[-]-4-Hydroxy-1-methylproline is a non-proteinogenic amino acid derivative characterized by a hydroxyl group at the 4-position and a methyl group at the 1-position of the proline ring. It is a stereoisomer with the (4R) configuration, as indicated by its alternative name, (4R)-4-Hydroxy-1-methyl-L-proline . This compound is naturally occurring and has been identified as a major constituent in plant extracts. For instance, it constitutes 28.02% of the methanolic stem extract of Croton gratissimus Burch. var. gratissimus (Euphorbiaceae), highlighting its abundance in certain species . Additionally, it is a primary component of Adenocalymma marginatum, a plant traditionally used as a male sexual enhancer by the Guarani Amerindians .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10) |
InChI Key |
FMIPNAUMSPFTHK-UHFFFAOYSA-N |
SMILES |
CN1CC(CC1C(=O)O)O |
Canonical SMILES |
CN1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Proline Derivatives
Structural Analysis
- Substituent Position : The hydroxyl group at C4 distinguishes this compound from analogs like trans-3-Hydroxy-L-proline (hydroxyl at C3) . This positional isomerism can influence hydrogen bonding and molecular interactions in biological systems.
- Functional Groups : Compared to N-Methylproline, which lacks a hydroxyl group , the presence of -OH in this compound may enhance solubility and antioxidant capacity .
Q & A
Basic: What are the established synthetic routes for L-[-]-4-Hydroxy-1-methylproline, and how can purity be optimized?
Answer:
Synthesis typically involves multi-step modifications of proline derivatives. For example, hydroxylation and methylation steps are critical, as seen in analogous syntheses of (4R)-4-Hydroxy-1-methyl-L-proline . Key steps include:
- Hydroxylation : Use of hydroxylamine·HCl under controlled pH (8–9) and temperature (60°C) to introduce hydroxyl groups .
- Methylation : Methyl iodide in dimethylformamide (DMF) with a base like diazabicycloundecane (DBU) for selective methylation .
- Purification : Recrystallization (e.g., ether/petroleum ether) and chromatography (silica gel) to achieve >95% purity .
Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry to minimize byproducts.
Basic: How can the stereochemistry and structural integrity of this compound be confirmed?
Answer:
- Spectroscopic Analysis :
- Chromatography : Use chiral HPLC columns to separate enantiomers and validate enantiopurity .
Advanced: What experimental designs are recommended for evaluating the bioactivity of this compound in cancer models?
Answer:
- Cell Line Selection : Use panels of cancer cell lines (e.g., MCF-7 breast cancer, A549 NSCLC) to assess broad-spectrum activity .
- Dose-Response Assays : Determine IC values via ATP-based viability assays (e.g., CellTiter-Glo) .
- Control Compounds : Include proline derivatives with known bioactivity (e.g., L-Tyrosine-tyramide A) for comparative analysis .
- Mechanistic Studies : Pair bioassays with transcriptomic/proteomic profiling to identify pathways (e.g., MAPK/ERK) affected by the compound .
Advanced: How can contradictions in experimental data (e.g., variable bioactivity across studies) be resolved?
Answer:
- Source Analysis : Verify compound purity (e.g., via LC-MS) and batch consistency, as impurities like unreacted intermediates may skew results .
- Contextual Factors : Account for cell line-specific metabolic profiles (e.g., Hs683 vs. U373 glioblastoma) or culture conditions (e.g., serum concentration) .
- Statistical Rigor : Use replicate experiments (n ≥ 3) and meta-analysis to identify outliers .
Advanced: What strategies are effective for studying this compound’s interaction with biological targets (e.g., enzymes, receptors)?
Answer:
- Target Identification : Screen against kinase libraries or use pull-down assays with biotinylated derivatives .
- Binding Studies :
- Functional Assays : Assess enzyme inhibition (e.g., prolyl hydroxylase activity via collagen synthesis assays) .
Advanced: How can synthetic routes be optimized for scalability without compromising stereochemical fidelity?
Answer:
- Catalysis : Employ asymmetric catalysis (e.g., chiral ligands in methylation/hydroxylation) to enhance enantioselectivity .
- Flow Chemistry : Improve yield and reduce side reactions via continuous flow systems for temperature-sensitive steps .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced: What are the ethical and methodological considerations for transitioning from in vitro to in vivo studies?
Answer:
- Ethical Compliance : Follow institutional guidelines for animal welfare (e.g., 3Rs principles) and obtain IRB approval for human-derived cell lines .
- Dosing Strategy : Calculate in vivo doses using allometric scaling from IC values and monitor toxicity via ALT/AST levels .
- Control Groups : Include vehicle controls and reference compounds (e.g., cisplatin for antitumor studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
